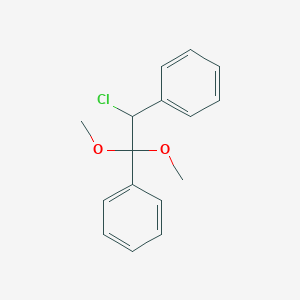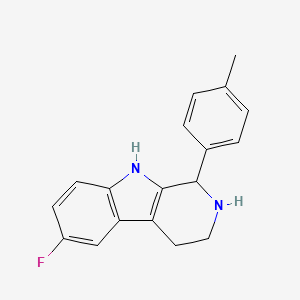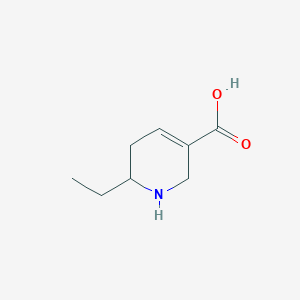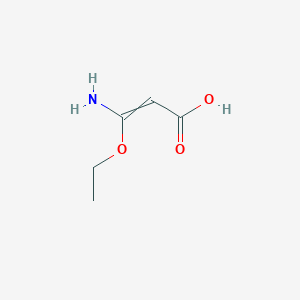![molecular formula C30H54O2S3 B14227806 {1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene CAS No. 501944-27-0](/img/structure/B14227806.png)
{1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene is a synthetic organic compound characterized by the presence of multiple tert-butylsulfanyl groups and a sulfonyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene typically involves multiple steps:
Formation of tert-butylsulfanyl groups: This can be achieved by reacting tert-butylthiol with an appropriate alkyl halide under basic conditions.
Attachment to the benzene ring: The tert-butylsulfanyl groups are then introduced to the benzene ring through a Friedel-Crafts alkylation reaction.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonation of the benzene ring using reagents such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The tert-butylsulfanyl groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of novel materials with unique properties.
Biology
Drug Development: Exploration of its potential as a pharmacophore in drug design.
Biochemical Studies: Use as a probe in studying biochemical pathways.
Medicine
Therapeutics: Investigation of its potential therapeutic effects in various diseases.
Diagnostics: Use in the development of diagnostic agents.
Industry
Polymer Production: Use as a monomer or additive in polymer synthesis.
Chemical Manufacturing: Application in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of {1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tert-Butylsulfanyl)benzene: A simpler analog with only one tert-butylsulfanyl group.
3-(tert-Butylsulfanyl)tetradecane: A similar compound with a different alkyl chain length.
Benzene sulfonyl chloride: A compound with a sulfonyl group attached to benzene but lacking tert-butylsulfanyl groups.
Uniqueness
{1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene is unique due to the combination of multiple tert-butylsulfanyl groups and a sulfonyl group on the same molecule, which may impart distinct chemical and physical properties.
Propriétés
Numéro CAS |
501944-27-0 |
|---|---|
Formule moléculaire |
C30H54O2S3 |
Poids moléculaire |
542.9 g/mol |
Nom IUPAC |
[1-tert-butylsulfanyl-3-(2-tert-butylsulfanylethyl)tetradecan-3-yl]sulfonylbenzene |
InChI |
InChI=1S/C30H54O2S3/c1-8-9-10-11-12-13-14-15-19-22-30(23-25-33-28(2,3)4,24-26-34-29(5,6)7)35(31,32)27-20-17-16-18-21-27/h16-18,20-21H,8-15,19,22-26H2,1-7H3 |
Clé InChI |
BNUBTTIFRXXMHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(CCSC(C)(C)C)(CCSC(C)(C)C)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14227725.png)


![4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one](/img/structure/B14227738.png)

![3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione](/img/structure/B14227756.png)

![N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14227760.png)
![Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14227763.png)
![(2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B14227766.png)

![6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14227783.png)


